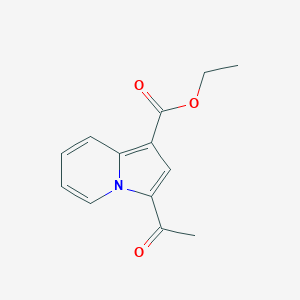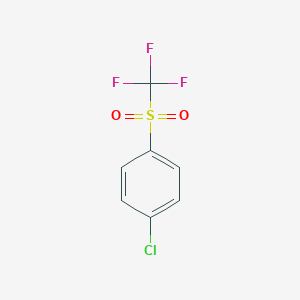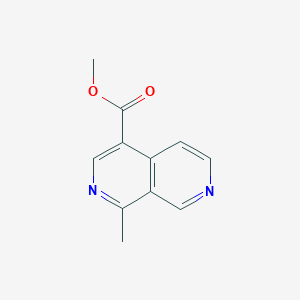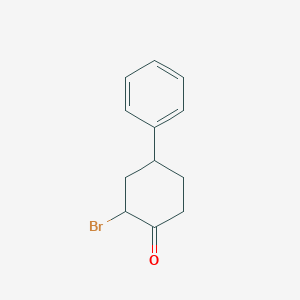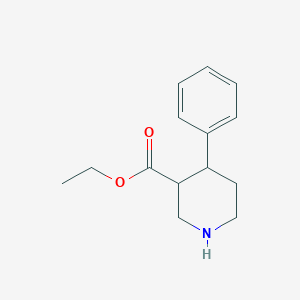![molecular formula C9H11F3O5S B180665 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate CAS No. 170011-47-9](/img/structure/B180665.png)
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Vue d'ensemble
Description
“1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate” is an organic compound with the CAS Number: 170011-47-9 . It has a molecular weight of 288.24 . It appears as a solid at room temperature .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 288.24 . The InChI code provides information about its molecular structure . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the accessed resources.Applications De Recherche Scientifique
Organocatalytic Enantioselective Synthesis of Bicyclic β‐Lactones : Utilizes a derivative of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl in the enantioselective synthesis of bicyclic β-lactones through nucleophile-catalyzed aldol-lactonization (Nguyen et al., 2012).
α-Bromo Spiroketals : Examines the bromination of simple spiroketals, including derivatives of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl, and their stereochemistry and elimination reactions (Lawson et al., 1993).
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one : Describes the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate derived from 1,4-Dioxaspiro[4.5]dec-7-en-8-yl, used in the production of organic chemicals like pharmaceutical intermediates and insecticides (Zhang Feng-bao, 2006).
Enantioselective Synthesis of 1,6-Dioxaspiro[4.5]Decane Compounds : Involves the synthesis of enantiomers and stereoisomers of 1,6-Dioxaspiro[4.5]decane, which is structurally related to 1,4-Dioxaspiro[4.5]dec-7-en-8-yl, for use in producing insect pheromones (Iwata et al., 1988).
One-step Synthesis of Functionalized Dioxaspiro[4,5]Decanes : Discusses the synthesis of 1,6-dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones, showcasing the functionalization of dioxaspiro compounds (Carretero et al., 1994).
New Protecting and Activating Group for Amine Synthesis : Describes the use of a 1,3-Dioxan-2-yl)ethylsulfonyl group as a versatile sulfonating agent for amines, where the underlying chemistry is related to the functional groups in 1,4-Dioxaspiro[4.5]dec-7-en-8-yl (Sakamoto et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . For more detailed safety information, please refer to the MSDS .
Propriétés
IUPAC Name |
1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O5S/c10-9(11,12)18(13,14)17-7-1-3-8(4-2-7)15-5-6-16-8/h1H,2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLMGELTBIIGOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1OS(=O)(=O)C(F)(F)F)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467371 | |
| Record name | 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate | |
CAS RN |
170011-47-9 | |
| Record name | 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
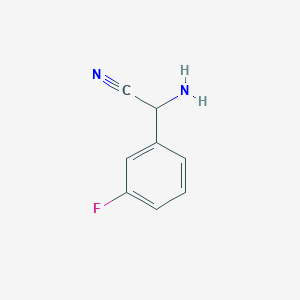
![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)
